2-Amino-2-ethylbutanamide
Overview
Description
2-Amino-2-ethylbutanamide is a chemical compound with the molecular formula C6H14N2O. It is known for its unique chemical structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-ethylbutanamide typically involves the reaction of 1-amino-1-ethylpropyl cyanide with sulfuric acid in dichloromethane at temperatures ranging from 15°C to 40°C. This is followed by treatment with ammonia in dichloromethane and water at 0°C .
Industrial Production Methods: Industrial production of this compound often involves bulk manufacturing processes that ensure high purity and yield. The compound is synthesized using optimized reaction conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-ethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding amides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amide group in this compound can participate in substitution reactions, leading to the formation of various substituted amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various amide derivatives, substituted amides, and other related compounds .
Scientific Research Applications
2-Amino-2-ethylbutanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison: 2-Amino-2-ethylbutanamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its ethyl group provides different steric and electronic effects, influencing its behavior in chemical reactions and biological systems .
Properties
IUPAC Name |
2-amino-2-ethylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-6(8,4-2)5(7)9/h3-4,8H2,1-2H3,(H2,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLZYKYVAJKIEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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